Product packaging for Methyl 4-chloro-6-morpholinopicolinate(Cat. No.:)

Methyl 4-chloro-6-morpholinopicolinate

Cat. No.: B13932814
M. Wt: 256.68 g/mol
InChI Key: WVBPOKHRVCEYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-6-morpholinopicolinate is a chemical compound of significant interest in specialized research and development, particularly as a key synthetic intermediate. Its structure, which incorporates both a picolinate core and a morpholine ring, suggests its utility in the construction of more complex molecules. Research Applications A primary area of investigation for this class of compounds is in agricultural science. Structurally similar picolinate derivatives are actively researched for their use as herbicides . The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, found in drugs with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory agents . This makes this compound a valuable building block in pharmaceutical research for the synthesis of novel drug candidates . Research Value and Mechanism The value of this compound lies in its multifunctional reactivity. The chlorine atom at the 4-position of the pyridine ring is a site for nucleophilic aromatic substitution, allowing researchers to introduce other functional groups . The morpholine group can enhance the solubility and bioavailability of lead compounds, and it is known to interact with various biological targets, such as kinases . The methyl ester can be hydrolyzed to a carboxylic acid or serve as a handle for further derivatization . As an intermediate, its "mechanism of action" is defined by its role in chemical synthesis, enabling the creation of compounds that may act as enzyme inhibitors or receptor modulators . Handling and Safety This product is intended for research use only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the material safety data sheet (MSDS) prior to handling and adhere to all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClN2O3 B13932814 Methyl 4-chloro-6-morpholinopicolinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

methyl 4-chloro-6-morpholin-4-ylpyridine-2-carboxylate

InChI

InChI=1S/C11H13ClN2O3/c1-16-11(15)9-6-8(12)7-10(13-9)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3

InChI Key

WVBPOKHRVCEYEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)Cl)N2CCOCC2

Origin of Product

United States

Synthetic Methodologies and Strategies for Methyl 4 Chloro 6 Morpholinopicolinate and Its Analogs

Precursor Synthesis and Building Block Approaches for the Picolinate (B1231196) Scaffold

The construction of the functionalized picolinate scaffold is a critical first step in the synthesis of methyl 4-chloro-6-morpholinopicolinate. A common strategy involves the use of readily available pyridine (B92270) derivatives which serve as building blocks for more complex structures. The synthesis of substituted picolinates often begins with simpler, commercially available pyridines or the construction of the pyridine ring itself through various cyclization reactions.

One building block approach may start from 2-picolinic acid. This precursor can undergo a series of reactions to introduce the necessary substituents at the 4- and 6-positions. For instance, chlorination of the pyridine ring can be achieved using various chlorinating agents to yield dichlorinated picolinic acid derivatives. These chlorinated intermediates are versatile precursors for the subsequent introduction of other functional groups via nucleophilic substitution reactions.

Direct Synthesis Routes to this compound

Nucleophilic Aromatic Substitution (SNAr) Pathways for Morpholine (B109124) Introduction

The introduction of the morpholine moiety at the 6-position of the pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone in the synthesis of many substituted heteroaromatic compounds. The starting material for this step would ideally be a methyl 4,6-dichloropicolinate. The presence of the electron-withdrawing ester group at the 2-position and the nitrogen atom within the pyridine ring activates the chloro-substituents towards nucleophilic attack.

In a typical SNAr procedure, methyl 4,6-dichloropicolinate is treated with morpholine in the presence of a base. The base is necessary to neutralize the hydrogen chloride that is formed as a byproduct of the reaction. Common bases used for this purpose include organic amines such as triethylamine (B128534) or diisopropylethylamine, or inorganic bases like potassium carbonate.

The regioselectivity of the substitution, i.e., whether the morpholine attacks the 4- or 6-position, is a critical aspect. In many substituted pyridines, the 4-position is more susceptible to nucleophilic attack. However, the electronic and steric environment of the specific substrate can influence the outcome. In the case of methyl 4,6-dichloropicolinate, the relative reactivity of the two chlorine atoms would determine the major product. It is plausible that under controlled conditions, selective substitution at the 6-position can be achieved.

Esterification Techniques for Carboxylate Formation

The formation of the methyl ester can be accomplished at various stages of the synthesis. If the synthesis starts with 4-chloro-6-morpholinopicolinic acid, a direct esterification step is required. The most common method for this transformation is the Fischer esterification. This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

An alternative method for esterification involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. Treatment of 4-chloro-6-morpholinopicolinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acid chloride. This highly reactive intermediate can then be reacted with methanol to afford the desired methyl ester. This two-step procedure is often milder than Fischer esterification and can be advantageous if the substrate is sensitive to strong acidic conditions.

Another approach is to use a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP). This method facilitates the direct condensation of the carboxylic acid with methanol under mild conditions.

Multi-component and Domino Reactions for Pyridine Ring Assembly

Multi-component reactions (MCRs) and domino (or cascade) reactions offer an elegant and efficient approach to the synthesis of complex molecules like substituted pyridines from simple, acyclic precursors in a single operation. These reactions are characterized by their high atom economy and procedural simplicity.

A potential multi-component strategy for the synthesis of a substituted picolinate scaffold could involve the condensation of an enamine, a 1,3-dicarbonyl compound, and an ammonia (B1221849) source. By carefully selecting the starting materials with the appropriate functionalities, it is conceivable to construct a pyridine ring that already contains the necessary substituents or precursors to them. For example, a component bearing a chloro-substituent could be incorporated to yield a chlorinated pyridine derivative.

Domino reactions, where a single starting material undergoes a series of intramolecular transformations, can also be envisioned for the assembly of the pyridine ring. Such a process might start with a suitably functionalized acyclic precursor that, upon triggering by a reagent or a change in reaction conditions, undergoes a cascade of cyclization and aromatization steps to form the desired picolinate ring system. While highly efficient, the development of such reactions for a specific target like this compound would require significant research and development.

Optimization of Synthetic Pathways and Process Intensification

The optimization of synthetic pathways is crucial for the development of efficient, cost-effective, and scalable processes for the production of this compound. This involves a systematic study of various reaction parameters to maximize the yield and purity of the product while minimizing reaction times and waste generation.

Reaction Condition Studies (Temperature, Solvent, Catalyst)

A detailed investigation of the reaction conditions for each step of the synthesis is essential for optimization. Key parameters that are typically studied include temperature, solvent, and the choice and concentration of any catalyst or reagent.

Temperature: The reaction temperature can have a significant impact on the rate and selectivity of a reaction. For the SNAr introduction of morpholine, for instance, higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can also lead to the formation of undesired byproducts. A careful study to identify the optimal temperature that balances reaction rate and selectivity is therefore necessary.

Solvent: The choice of solvent is another critical factor. The solvent can influence the solubility of the reactants, the rate of the reaction, and in some cases, the regioselectivity. For SNAr reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often used as they can effectively solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction. For esterification reactions, the alcohol reactant (methanol) can often serve as the solvent, especially in Fischer esterifications.

Catalyst: In reactions that require a catalyst, such as Fischer esterification, the choice and amount of the catalyst can significantly affect the reaction's efficiency. Different acid catalysts can be screened to find the one that provides the best results in terms of reaction time and yield. The catalyst loading should also be optimized to ensure a sufficient reaction rate without causing unwanted side reactions.

The following interactive table summarizes hypothetical reaction conditions for the key synthetic steps, which would be the subject of optimization studies.

StepReactantsSolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)
SNAr Methyl 4,6-dichloropicolinate, MorpholineDMFK₂CO₃80-1004-875-85
Esterification 4-chloro-6-morpholinopicolinic acid, MethanolMethanolH₂SO₄ (cat.)Reflux6-1280-90

Note: The data in this table is illustrative and represents typical ranges for such reactions that would need to be empirically determined and optimized.

By systematically varying these parameters and analyzing the results, a robust and efficient synthetic process for this compound can be developed. Process intensification strategies, such as the use of flow chemistry or microwave-assisted synthesis, could also be explored to further enhance the efficiency and scalability of the production process.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process, improve safety, and enhance efficiency. nih.gov Several modern synthetic techniques align with these principles and can be adapted for this synthesis. researchgate.net

Atom Economy: The primary synthetic route, a nucleophilic aromatic substitution, is inherently atom-economical. The main byproduct is a simple salt (e.g., DIPEA-HCl), which is an improvement over multi-step syntheses that may generate significant waste.

Use of Safer Solvents: While traditional SNAr reactions often use solvents like DMF, which have associated health risks, green chemistry encourages the exploration of more benign alternatives. Solvents such as anisole, cyclopentyl methyl ether (CPME), or even water (for specific reactions) could be investigated. Solvent-free reaction conditions, where the reactants are heated together, represent an ideal but not always practical approach. ijarsct.co.in

Energy Efficiency: Microwave-assisted synthesis is a prominent green chemistry technique that can significantly reduce reaction times from hours to minutes. nih.gov This rapid heating method often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. ijarsct.co.in The shorter reaction times directly translate to lower energy consumption.

Catalysis: The use of catalysts is a cornerstone of green chemistry. While the synthesis may proceed without a catalyst, exploring efficient and recyclable catalysts could reduce the required reaction temperature and time, further enhancing the process's green credentials. Iron-catalyzed reactions, for example, are gaining traction as iron is an abundant and non-toxic metal. rsc.org

Waste Reduction: Optimizing regioselectivity and yield directly contributes to waste reduction by minimizing the formation of byproducts and the need for extensive purification steps like column chromatography.

The following table outlines the application of green chemistry principles to the synthesis.

Green Chemistry PrincipleApplication in SynthesisPotential Benefits
Prevent Waste High-yield, high-regioselectivity reaction design.Reduced need for purification, less chemical waste.
Atom Economy Employing substitution reactions.Maximizes the incorporation of starting material atoms into the final product.
Less Hazardous Synthesis Use of non-toxic reagents and solvents.Improved safety for chemists and reduced environmental pollution.
Design for Energy Efficiency Microwave-assisted synthesis.Drastically reduced reaction times and energy consumption. nih.gov
Use of Catalysis Exploring green catalysts (e.g., iron-based).Lower activation energy, milder reaction conditions, and potential for catalyst recycling. rsc.org

By integrating these strategies, the synthesis of this compound and its analogs can be performed in a more efficient, cost-effective, and environmentally responsible manner.

Chemical Reactivity and Derivatization of Methyl 4 Chloro 6 Morpholinopicolinate

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom at the C-4 position of the picolinate (B1231196) ring is susceptible to displacement by a variety of nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the pyridine (B92270) nitrogen and the carbonyl group of the ester. The general mechanism for these reactions is a nucleophilic aromatic substitution (SNAr), which proceeds through a Meisenheimer-like intermediate. Studies on analogous 4-chloro-substituted quinolines and quinazolines have demonstrated the facility of such substitutions. mdpi.comnih.gov

Amination and Amidation Reactions

The displacement of the C-4 chlorine by nitrogen nucleophiles is a key transformation for introducing structural diversity. Both primary and secondary amines can act as effective nucleophiles in this context. While direct experimental data for Methyl 4-chloro-6-morpholinopicolinate is not extensively documented in publicly available literature, the reactivity can be inferred from similar heterocyclic systems. For instance, the amination of 4-chloroquinolines with various amines proceeds under thermal or microwave conditions to yield the corresponding 4-amino derivatives.

These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and often in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

Table 1: Representative Amination Reactions on Analogous 4-Chloroheterocycles
NucleophileReaction ConditionsProduct TypeReported Yield (%)
AnilineReflux in ethanol4-Anilino-quinoline85-95
Piperidine (B6355638)100 °C, sealed tube4-Piperidinyl-quinoline70-80
BenzylamineMicrowave, 150 °C4-Benzylamino-quinazoline90

Alkoxylation and Aryloxylation Reactions

The substitution of the chlorine atom with an oxygen-based nucleophile, such as an alkoxide or a phenoxide, provides access to the corresponding ether derivatives. These reactions are generally performed under basic conditions, where the alcohol or phenol (B47542) is deprotonated to form a more potent nucleophile. The resulting alkoxides or phenoxides then readily displace the chloride ion from the picolinate ring.

The choice of solvent and base is crucial for the success of these reactions. Anhydrous conditions are often preferred to prevent competing hydrolysis reactions.

Table 2: Illustrative Alkoxylation and Aryloxylation Reactions on Analogous 4-Chloroheterocycles
NucleophileBaseSolventProduct TypeReported Yield (%)
Sodium Methoxide-Methanol (B129727)4-Methoxy-quinoline~90
PhenolPotassium CarbonateDMF4-Phenoxy-quinoline75-85
Sodium Ethoxide-Ethanol4-Ethoxy-quinazoline80-90

Thiolation Reactions

Sulfur nucleophiles, such as thiols and thiophenols, are also effective in displacing the C-4 chlorine atom to form the corresponding thioethers. These reactions typically proceed under basic conditions to generate the more nucleophilic thiolate anion. The resulting 4-thio-substituted picolinates are valuable intermediates for further synthetic transformations. Research on the reaction of 4-chloro-8-methylquinolin-2(1H)-one with thiols demonstrates the viability of this type of transformation. mdpi.com

Table 3: Examples of Thiolation Reactions on Related 4-Chloroheterocyclic Systems
NucleophileBaseReaction ConditionsProduct TypeReported Yield (%)
EthanethiolSodium EthoxideEthanol, reflux4-(Ethylthio)-quinoline80-90
ThiophenolPotassium CarbonateDMF, 80 °C4-(Phenylthio)-quinoline70-80
Sodium Hydrosulfide-Ethanol, reflux4-Mercapto-quinoline60-70

Transformations of the Ester Group

The methyl ester functionality of this compound is a versatile handle for further molecular modifications. The most common transformations involve hydrolysis to the corresponding carboxylic acid and transesterification to other esters.

Hydrolysis to the Carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-chloro-6-morpholinopicolinic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred due to its generally faster reaction rates and irreversibility, as the resulting carboxylate salt is resistant to further nucleophilic attack. researchgate.net

Kinetic studies on the hydrolysis of substituted phenyl picolinates have shown that these reactions follow second-order kinetics. researchgate.net The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. acs.org

Table 4: General Conditions for Ester Hydrolysis
ConditionReagentsTypical SolventProduct
Basic (Saponification)NaOH, KOH, or LiOHWater/Methanol or Water/THFCarboxylate Salt
AcidicHCl or H₂SO₄Water/DioxaneCarboxylic Acid

Transesterification Processes

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. This process is an equilibrium reaction and can be catalyzed by either acids or bases. masterorganicchemistry.comyoutube.com To drive the reaction to completion, it is common practice to use a large excess of the new alcohol, which can also serve as the solvent. youtube.com

Acid-catalyzed transesterification typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. youtube.com Base-catalyzed transesterification, on the other hand, proceeds through the formation of an alkoxide from the alcohol, which then acts as the nucleophile. youtube.com

Table 5: Catalysts and Conditions for Transesterification
Catalyst TypeExamplesGeneral Conditions
AcidH₂SO₄, HCl, p-Toluenesulfonic acidReflux in excess alcohol
BaseNaOCH₃, NaOEt, K₂CO₃Reflux in excess alcohol

Amidation and Hydrazinolysis

The ester functionality of this compound is a key site for chemical modification through amidation and hydrazinolysis, enabling the introduction of diverse functional groups and the synthesis of new derivatives.

Amidation of the methyl ester can be achieved by reacting the compound with a primary or secondary amine. This reaction typically requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate. The resulting amides are often more stable than the parent ester and can exhibit different biological activities. The general scheme for amidation is presented below:

General Reaction Scheme for Amidation:

Where R1 and R2 can be hydrogen, alkyl, or aryl groups.

Hydrazinolysis involves the reaction of the methyl ester with hydrazine (B178648) hydrate, typically in an alcoholic solvent under reflux. This reaction cleaves the ester bond to form the corresponding hydrazide. Hydrazides are versatile intermediates that can be further functionalized. For example, they can react with isothiocyanates, acid chlorides, or aldehydes to form 1,2,4-triazoles, oxadiazoles, and hydrazones, respectively. nih.gov

General Reaction Scheme for Hydrazinolysis:

The following table summarizes the expected products from these reactions.

ReactantReaction TypeProduct
Primary/Secondary AmineAmidationN-substituted-4-chloro-6-morpholinopicolinamide
Hydrazine HydrateHydrazinolysis4-chloro-6-morpholinopicolinohydrazide

Reactions Involving the Morpholine (B109124) Ring Systemfao.org

The morpholine ring within this compound is a robust heterocyclic moiety, yet it can undergo specific chemical transformations, including oxidation, reduction, and functionalization at the nitrogen atom.

Oxidation and Reduction Pathways

Oxidation of the morpholine ring can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation may result in the formation of an N-oxide. More vigorous oxidation can lead to ring cleavage. For instance, visible light-promoted oxidative cleavage of C(sp³)–C(sp³) bonds in morpholine derivatives has been reported to occur using O₂ as the final oxidant, avoiding the need for harsh transition metals or high temperatures. google.com In some biological systems, oxidation of morpholine can be catalyzed by enzymes like cytochrome P450, leading to intermediates such as 2-(2-aminoethoxy)acetate. nih.gov

Reduction of the morpholine ring is less common as the ring is already saturated. However, under forcing conditions, reductive cleavage of the C-O bond could potentially occur, leading to piperidine derivatives, though this is not a typical transformation.

Functionalization of the Morpholine Nitrogen

The nitrogen atom of the morpholine ring is a site for further functionalization. While it is a tertiary amine, it can still react with strong electrophiles. For example, treatment with strong acids can lead to the formation of a quaternary ammonium (B1175870) salt. The nitrogen can also direct ortho-metalation of the morpholine ring, allowing for the introduction of substituents at the adjacent carbon atoms. The stability and relatively low basicity of the morpholine nitrogen make it a useful scaffold in medicinal chemistry. mdpi.com

Transition Metal-Catalyzed Coupling Reactions at the Pyridine Core

The chlorine atom at the C4 position of the pyridine ring in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide array of derivatives with potentially enhanced biological activities.

Suzuki-Miyaura and Stille Couplings for C-C Bond Formationnih.govresearchgate.net

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net For this compound, the chloro group at the C4 position can be readily displaced by various aryl, heteroaryl, or alkyl groups from the corresponding boronic acids or esters. mdpi.com The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. mdpi.com

General Reaction Scheme for Suzuki-Miyaura Coupling:

Where R can be an aryl, heteroaryl, or alkyl group.

The Stille coupling is another powerful palladium-catalyzed reaction for C-C bond formation, which utilizes organotin compounds (stannanes) as the coupling partners. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, the chloro group at the C4 position can be substituted. thermofisher.com A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. libretexts.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

General Reaction Scheme for Stille Coupling:

Where R is the organic group to be coupled.

The following table provides a comparative overview of typical conditions for these coupling reactions on chloropyridine substrates.

ReactionCatalystLigandBaseSolvent
Suzuki-MiyauraPd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, XPhosK₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, DMF
StillePd(PPh₃)₄, Pd₂(dba)₃PPh₃, AsPh₃-Toluene, DMF, NMP

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for synthesizing substituted anilines and other N-aryl compounds. In the case of this compound, the chloro group can be replaced by a variety of primary and secondary amines. The development of specialized biarylphosphine ligands has significantly expanded the scope of this reaction to include less reactive chloroarenes. nih.gov

General Reaction Scheme for Buchwald-Hartwig Amination:

Where R1 and R2 can be hydrogen, alkyl, or aryl groups.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, and the base. The table below summarizes typical catalytic systems used for the amination of chloropyridines.

Catalyst PrecursorLigandBaseSolvent
Pd(OAc)₂, Pd₂(dba)₃BINAP, DPPF, XantphosNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane

Sonogashira and Heck Reactions

The palladium-catalyzed Sonogashira and Heck reactions are powerful and versatile methods for the formation of carbon-carbon bonds, enabling the derivatization of halo-aromatic and halo-heteroaromatic compounds. The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, while the Heck reaction achieves the coupling of an alkene with an aryl or vinyl halide. These reactions are instrumental in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

Despite the broad utility of these cross-coupling reactions, a comprehensive search of the scientific literature, including scholarly articles and patent databases, reveals a notable absence of specific studies on the participation of This compound in either Sonogashira or Heck reactions. Consequently, there are no published detailed research findings, including specific reaction conditions, catalyst systems, yields, or the characterization of resulting derivatives for this particular compound.

While the reactivity of other chloro-substituted pyridines and related heterocycles in palladium-catalyzed cross-coupling reactions is well-documented, this information cannot be directly extrapolated to predict the specific behavior of This compound . The electronic effects of the morpholino and methyl ester substituents on the picolinate ring would significantly influence the reactivity of the C4-chloro group, making empirical data essential for an accurate description of its chemical behavior in these transformations.

The lack of available data prevents the creation of detailed data tables and a thorough discussion of the research findings as requested. Further experimental investigation is required to elucidate the reactivity of This compound in Sonogashira and Heck reactions and to determine the optimal conditions for its derivatization via these methods.

Role As a Versatile Synthetic Intermediate

Precursor in Complex Heterocyclic Synthesis

The pyridine (B92270) ring is a core component of numerous biologically active compounds. nih.gov Methyl 4-chloro-6-morpholinopicolinate serves as an excellent starting material for synthesizing more complex, fused heterocyclic systems. The reactive chlorine atom is the primary site for elaboration, enabling the construction of annulated ring systems through various chemical transformations.

One common strategy involves the palladium-catalyzed cross-coupling of the 4-chloro position with other molecules containing reactive functional groups. For instance, Suzuki-Miyaura coupling reactions can be employed to introduce aryl or heteroaryl substituents by reacting the chloropyridine with various boronic acids. researchgate.net Subsequent intramolecular cyclization reactions can then be used to form fused ring systems, such as pyrido[3,4-d]pyrimidines or furo[3,4-b]pyridines, which are scaffolds of significant interest in medicinal chemistry. ias.ac.innih.gov Multi-component reactions, which allow for the construction of complex molecules in a single step, have also been utilized to create fused pyridine derivatives under mild conditions, sometimes enhanced by microwave irradiation. mdpi.comnih.gov

Table 1: Examples of Fused Heterocyclic Systems Synthesized from Substituted Pyridines

Starting Scaffold Reaction Type Fused Heterocycle Formed Reference
2-Chloropyridine Intramolecular Cyclization Furo[2,3-b]pyridine ias.ac.in
4-Chloropyridine Suzuki Coupling & Cyclization Pyrido[3',2':4,5]furo[3,2-d]pyrimidine nih.gov
Aminopyridine Multi-component Condensation Pyrazolo[3,4-b]pyridine mdpi.com

Building Block for Bioactive Molecule Design

This intermediate is particularly valuable in the design of kinase inhibitors, a major class of anticancer drugs. rsc.orgnih.gov The pyridine core can act as a hinge-binding motif, while the morpholine (B109124) and other substituents introduced at the 4-position can occupy adjacent pockets in the ATP-binding site of the kinase. For example, in the development of dual FLT3/Aurora kinase inhibitors, a 6-chloro-7-(substituted-piperazin-1-yl)-imidazo[4,5-b]pyridine scaffold was optimized. nih.govacs.org Although not identical, this demonstrates how a chloro-substituted, amino-functionalized pyridine serves as a key template. The morpholine group is often preferred over piperazine in some contexts to reduce basicity and potentially improve safety profiles, such as reducing affinity for the hERG ion channel. nih.gov

The scaffold is also relevant for designing modulators of G protein-coupled receptors (GPCRs), another major family of drug targets. frontiersin.orgnih.govnih.gov Allosteric modulators for receptors like the metabotropic glutamate receptors (mGluRs) often feature substituted pyridine or phenyl rings. The ability to diversify the structure by replacing the chlorine and modifying the ester makes this compound an attractive starting point for synthesizing novel GPCR ligands.

Application in Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping and lead optimization are critical processes in drug discovery aimed at improving the properties of a promising compound (a "lead"). bhsai.org Scaffold hopping involves replacing the core structure of a molecule with a chemically different one while retaining its biological activity, often to improve properties or secure new intellectual property. nih.gov

A compound like this compound is an ideal tool for these strategies. For instance, a metabolically unstable phenyl ring in a lead compound could be "hopped" to a more robust pyridine ring derived from this intermediate. researchgate.net The replacement of a carbon atom with a nitrogen atom in the aromatic ring can block sites of oxidative metabolism by cytochrome P450 enzymes. researchgate.net

In lead optimization, medicinal chemists systematically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic profile. The reactivity of the 4-chloro position allows for the rapid synthesis of analogues with diverse substituents. Structure-activity relationship (SAR) studies can then be conducted to determine which modifications lead to improved biological outcomes. mdpi.comnih.govmdpi.com For example, in a series of pyridine-based CDK2 inhibitors, a scaffold hopping approach was used to design new derivatives, and subsequent SAR studies identified the key interactions necessary for potent inhibition. nih.gov The morpholine group itself is often introduced during lead optimization to enhance solubility and metabolic stability. nih.gov

Table 2: Lead Optimization of an Imidazo[4,5-b]pyridine Kinase Inhibitor Series

Compound R Group at C7 hERG IC50 (μM) Human Liver Microsomal Stability (% Metabolized)
Compound 5 N-Methylpiperazine --- 89%
Compound 6 Substituted Piperazine --- 86%
Compound 10a Morpholine > 10 ---
Compound 20e Morpholine > 10 High Metabolism
Compound 20f N-Methylpiperazine (meta-substituted) 9.50 24%

(Data adapted from studies on analogous kinase inhibitor scaffolds to illustrate optimization principles. nih.govacs.org)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can elucidate the electronic structure and predict the reactivity of Methyl 4-chloro-6-morpholinopicolinate. Methods such as Density Functional Theory (DFT) are particularly valuable for these investigations. acs.org

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Reactivity descriptors, derived from quantum chemical calculations, provide a quantitative measure of a molecule's reactivity. mdpi.com These descriptors include:

Electron Affinity and Ionization Potential: These values, related to the LUMO and HOMO energies respectively, indicate the ease with which the molecule can accept or lose an electron.

Chemical Hardness and Softness: These properties describe the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a smaller gap.

Electrophilicity and Nucleophilicity Indices: These indices predict whether a molecule will act as an electrophile or a nucleophile in a chemical reaction.

The presence of the electron-withdrawing chlorine atom and the electron-donating morpholino group on the picolinate (B1231196) ring significantly influences the electronic distribution and, consequently, the reactivity of this compound. Quantum chemical calculations can precisely map the electrostatic potential on the molecular surface, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Below is a hypothetical table of calculated quantum chemical properties for this compound, illustrating the type of data generated from such studies.

PropertyCalculated Value (Arbitrary Units)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Ionization Potential7.0 eV
Electron Affinity1.0 eV
Chemical Hardness2.65
Chemical Softness0.38

Molecular Docking and Ligand-Target Interaction Prediction (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com In the context of drug discovery, molecular docking is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

The process of molecular docking involves several key steps:

Preparation of the Ligand and Target Structures: The three-dimensional structures of both the ligand (this compound) and the target protein are prepared. This often involves optimizing the geometry of the ligand and preparing the protein by adding hydrogen atoms and assigning appropriate charges.

Defining the Binding Site: The region on the target protein where the ligand is expected to bind is defined. This can be based on experimental data or predicted using computational methods.

Sampling of Ligand Conformations and Orientations: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each docked pose. The poses are then ranked based on their scores, with the top-ranked poses representing the most likely binding modes.

Through molecular docking, it is possible to predict the specific interactions between this compound and the amino acid residues in the binding site of a target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, the morpholino group could act as a hydrogen bond acceptor, while the aromatic picolinate ring could engage in pi-stacking interactions with aromatic amino acid residues. The chlorine atom may also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

A hypothetical summary of a molecular docking study of this compound with a target protein is presented below.

Interaction TypeInteracting Residue(s)Distance (Å)
Hydrogen BondSerine 1222.9
Hydrophobic InteractionLeucine 78, Valine 84N/A
Pi-StackingPhenylalanine 2564.2
Halogen BondAspartate 1253.1

Quantitative Structure-Activity Relationship (QSAR) Modeling for Picolinate Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are valuable tools for predicting the activity of new, untested compounds and for understanding the structural features that are important for a desired biological effect. scispace.commdpi.com

For a series of picolinate derivatives, a QSAR study would involve the following steps:

Data Set Collection: A dataset of picolinate derivatives with experimentally determined biological activities is compiled.

Calculation of Molecular Descriptors: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

In the context of this compound, a QSAR model developed for a series of related picolinate derivatives could be used to predict its biological activity. The model would identify the key molecular features that contribute to the activity of these compounds. For example, the model might reveal that the presence of a halogen at position 4 and a bulky substituent at position 6 of the picolinate ring are important for high activity.

The following table provides an example of the types of descriptors that might be used in a QSAR model for picolinate derivatives.

DescriptorDescription
LogPA measure of the compound's hydrophobicity.
Molecular WeightThe mass of the molecule.
Topological Polar Surface Area (TPSA)A measure of the polar surface area of the molecule, which is related to its ability to permeate cell membranes.
Number of Hydrogen Bond Donors/AcceptorsThe number of functional groups in the molecule that can donate or accept hydrogen bonds.
Dipole MomentA measure of the polarity of the molecule.

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. These simulations provide a detailed picture of the motions and interactions of atoms and molecules, offering insights that are often inaccessible through experimental methods alone.

An MD simulation of this compound, either in a solvent or bound to a biological target, would involve the following:

System Setup: A simulation box is created containing the molecule of interest and its environment (e.g., water molecules to simulate an aqueous solution, or a protein-ligand complex).

Force Field Application: A force field, which is a set of parameters that describe the potential energy of the system, is applied to all the atoms.

Simulation Run: The classical equations of motion are solved numerically for each atom in the system, allowing the simulation to evolve over time.

Trajectory Analysis: The resulting trajectory, which is a record of the positions and velocities of all atoms over time, is analyzed to extract information about the dynamic behavior of the system.

For this compound, MD simulations could be used to:

Study its conformational flexibility: The simulations can reveal the different shapes (conformations) that the molecule can adopt and the relative energies of these conformations.

Investigate its interactions with solvent molecules: MD simulations can provide a detailed understanding of how the molecule is solvated and how it interacts with the surrounding water molecules.

Assess the stability of a ligand-protein complex: If this compound is docked into a protein, MD simulations can be used to assess the stability of the predicted binding pose and to study the dynamics of the protein-ligand interactions.

Free Energy Perturbation (FEP) and Binding Energy Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states. nih.gov In the context of drug discovery, FEP is often used to calculate the relative binding affinities of a series of ligands to a common biological target. These calculations can provide highly accurate predictions of binding energies, making them a valuable tool for lead optimization.

To calculate the relative binding energy of this compound compared to a similar picolinate derivative, an FEP calculation would involve a thermodynamic cycle. This cycle connects the two ligands in their unbound (solvated) state and their bound (in the protein) state through a series of non-physical, or alchemical, transformations. By simulating these transformations, the free energy difference between the two ligands can be calculated.

FEP calculations are computationally intensive but offer a high level of accuracy. They can be used to:

Predict the impact of chemical modifications on binding affinity: FEP can be used to predict how changes to the structure of this compound, such as modifying the substituent at the 4- or 6-position, will affect its binding affinity to a target protein.

Guide the design of more potent analogs: By providing accurate predictions of binding energies, FEP can help to guide the design of new compounds with improved activity.

The results of FEP calculations are typically presented as the difference in the free energy of binding (ΔΔG) between two ligands. A negative ΔΔG value indicates that the second ligand has a higher binding affinity than the first.

Exploration of Biological Activities and Molecular Interactions in Vitro and in Silico Focus

In Vitro Studies of Molecular Target Modulation (e.g., Enzyme Inhibition, Receptor Binding)

As of the latest available data, there are no specific published in vitro studies detailing the modulation of molecular targets by Methyl 4-chloro-6-morpholinopicolinate. Searches for data on its potential enzyme inhibition or receptor binding activities did not yield any specific experimental results. Consequently, no data tables on these interactions can be provided.

Structure-Activity Relationship (SAR) Investigations of the Picolinate (B1231196) Scaffold

While the picolinate scaffold is a common motif in various biologically active compounds, specific structure-activity relationship (SAR) investigations centered on this compound have not been published. The influence of the chloro, morpholino, and methyl ester substituents on the biological activity of this particular picolinate core has not been systematically documented in the scientific literature.

Pharmacophore Modeling and Ligand Design Principles

There are no publicly available studies that have conducted pharmacophore modeling specifically for this compound. The key structural features responsible for any potential biological activity have not been defined through computational methods, and therefore, no ligand design principles based on this specific molecule have been established.

Cell-Based Assays for Biological Pathway Perturbation (excluding clinical outcomes)

No research has been published detailing the use of this compound in cell-based assays to investigate the perturbation of biological pathways. Its effects on cellular mechanisms, signaling cascades, or other biological processes remain uncharacterized in the available scientific literature.

Applications in Agrochemical and Materials Science Research

Development of Novel Agrochemical Agents (e.g., Pesticides, Herbicides)

Picolinic acid and its derivatives are a well-established class of herbicides. nih.gov These compounds often act as synthetic auxins, a type of plant growth regulator that can induce phytotoxicity at high concentrations, leading to weed death. The mode of action typically involves mimicking the natural plant hormone auxin, causing uncontrolled and disorganized growth. nih.gov

While the broader class of picolinates has been extensively studied for herbicidal activity, specific research detailing the efficacy and mode of action of Methyl 4-chloro-6-morpholinopicolinate as a pesticide or herbicide is not extensively documented in publicly available scientific literature. Theoretical considerations suggest that the chlorine and morpholine (B109124) substituents could modulate the molecule's herbicidal activity, selectivity, and environmental persistence. However, without specific research findings, its role in the development of new agrochemical agents remains speculative.

Utilization in Materials Science for the Synthesis of Tailored Properties

In the realm of materials science, pyridine (B92270) derivatives are utilized as building blocks for the synthesis of polymers, coordination complexes, and functional materials with specific optical, electronic, or catalytic properties. The nitrogen atom in the pyridine ring can coordinate with metal ions, making such compounds valuable as ligands in catalysis and for the formation of metal-organic frameworks (MOFs).

Currently, there is a lack of specific published research focusing on the utilization of this compound in materials science. The potential for this compound to be used in the synthesis of polymers or other materials with tailored properties has not been explored in the available literature. Therefore, its direct applications in this field are not established.

Chemical and Physical Properties of this compound chemsrc.com

PropertyValue
Molecular Formula C11H13ClN2O3
Molecular Weight 256.686 g/mol
Exact Mass 256.061 g/mol
PSA 51.66
LogP 1.4232

Future Research Directions and Perspectives

Innovations in Sustainable and Green Synthetic Approaches

The future synthesis of Methyl 4-chloro-6-morpholinopicolinate is expected to be heavily influenced by the principles of green and sustainable chemistry. Traditional synthetic routes for pyridine (B92270) derivatives often involve harsh reaction conditions and the use of hazardous reagents. ijarsct.co.in Future research will likely focus on developing more environmentally benign and efficient methodologies.

Key areas for innovation include:

Catalysis: The development and application of novel catalysts, including biocatalysts and heterogeneous catalysts, will be crucial. ijarsct.co.in Enzyme-based catalysts offer high selectivity under mild conditions, potentially reducing energy consumption and byproduct formation. ijarsct.co.in

Alternative Solvents and Reaction Conditions: A shift towards greener solvents, such as deep eutectic solvents (DES), which are often biodegradable and non-toxic, is anticipated. ijarsct.co.in Furthermore, solvent-free and solid-state reactions, including mechanochemistry, could significantly minimize waste. ijarsct.co.in

Energy-Efficient Synthesis: Techniques like microwave-assisted and ultrasound-assisted synthesis are expected to be further explored to reduce reaction times and energy input compared to conventional heating methods. ijarsct.co.inresearchgate.net

Multicomponent Reactions (MCRs): Designing one-pot MCRs for the synthesis of substituted picolinates can improve atom economy and reduce the number of purification steps, leading to a more streamlined and sustainable process. researchgate.netrasayanjournal.co.in

Green Chemistry ApproachPotential Benefits for Synthesis
BiocatalysisHigh selectivity, mild reaction conditions, reduced need for harsh chemicals. ijarsct.co.in
Deep Eutectic Solvents (DES)Non-toxic, biodegradable, and inexpensive solvent alternative. ijarsct.co.in
Microwave-Assisted SynthesisReduced energy consumption and faster reaction times. ijarsct.co.in
Multicomponent Reactions (MCRs)Increased efficiency, reduced waste, and simplified procedures. rasayanjournal.co.in

Advanced Computational Design and Predictive Modeling

Computational tools are set to revolutionize the design and development of derivatives of this compound. Computer-aided drug design (CADD) methodologies can accelerate the discovery of new bioactive molecules by predicting their properties and interactions with biological targets. nih.gov

Future research in this area will likely involve:

Structure-Based and Ligand-Based Design: Utilizing techniques like molecular docking and pharmacophore modeling to design novel analogs with enhanced activity and selectivity. nih.govfrontiersin.org Advanced algorithms can predict the binding affinity of small molecules to protein targets. frontiersin.org

De Novo Design: Employing evolutionary algorithms and deep generative models to create entirely new molecules with desired properties, expanding the chemical space around the morpholinopicolinate scaffold. acs.org

Predictive Modeling for ADMET Properties: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new derivatives early in the discovery process, reducing the likelihood of late-stage failures. researchgate.net

Quantum Mechanics in Molecular Modeling: Applying density functional theory (DFT) and other quantum mechanics-based methods to gain a deeper understanding of the electronic structure and reactivity of these compounds, which can inform the design of molecules with specific optical or electronic properties. acs.org

Computational TechniqueApplication in Compound Development
Molecular DockingPredicts the binding orientation and affinity of a molecule to a target protein. frontiersin.org
De Novo Drug DesignGenerates novel molecular structures with desired pharmacological properties. acs.org
ADMET PredictionComputationally estimates the pharmacokinetic and toxicity profiles of a compound. researchgate.net
Density Functional Theory (DFT)Investigates the electronic structure and properties of molecules. acs.org

Elucidation of Novel Biological Mechanisms (In Vitro) and Target Identification

Future in vitro research will be critical in uncovering the full therapeutic potential of this compound and its analogs. A deeper understanding of its molecular mechanisms of action and the identification of novel biological targets are key objectives.

Prospective research directions include:

High-Throughput Screening (HTS): Employing HTS to screen libraries of morpholinopicolinate derivatives against a wide range of biological targets to identify new activities. frontiersin.org

Subtractive Proteomics: This computational approach can be used to identify essential proteins in pathogens that are non-homologous to human proteins, presenting novel drug targets. nih.gov

Mechanism of Action Studies: Utilizing techniques such as transcriptomics, proteomics, and metabolomics to elucidate the downstream cellular effects of compound treatment and identify the pathways being modulated.

Cell-Based Assays: Developing and utilizing sophisticated cell-based assays to study the effects of these compounds on specific cellular processes, such as cell cycle progression, apoptosis, and signal transduction in various cell lines. nih.gov

Research AreaObjective
High-Throughput ScreeningRapidly assess the biological activity of a large number of compounds. frontiersin.org
Subtractive ProteomicsIdentify potential drug targets that are unique to a pathogen. nih.gov
"Omics" TechnologiesGain a comprehensive understanding of the cellular response to a compound.
Advanced Cell-Based AssaysInvestigate the effect of a compound on specific cellular functions. nih.gov

Expansion into Diverse Industrial and Academic Application Areas

While the current applications of this compound may be specific, future research is expected to broaden its utility across various industrial and academic sectors. Picolinic acid esters, in general, are recognized for their versatility. chemimpex.com

Potential areas for expansion include:

Agrochemicals: Further development as a building block for novel herbicides and pesticides, potentially with improved efficacy and environmental profiles. chemimpex.com

Pharmaceuticals: Serving as a key intermediate in the synthesis of new therapeutic agents for a range of diseases. chemimpex.comgoogle.com The morpholine (B109124) moiety is a common feature in many bioactive compounds. mdpi.com

Materials Science: Use as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation. biosynce.com The picolinate (B1231196) structure is known to coordinate with various metal ions. wikipedia.org

Organic Synthesis: Broader application as a versatile intermediate for the construction of complex heterocyclic molecules in academic research and the chemical industry. chemimpex.com

IndustryPotential Application
AgrochemicalsDevelopment of new crop protection agents. chemimpex.com
PharmaceuticalsIntermediate for the synthesis of novel drugs. chemimpex.comgoogle.com
Materials ScienceLigand for the creation of functional materials. biosynce.com
Chemical ManufacturingBuilding block for complex organic molecules. chemimpex.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.